N-(1,3-benzodioxol-5-yl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Description
Properties
Molecular Formula |
C19H19N3O6S |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C19H19N3O6S/c23-18(20-14-5-6-16-17(9-14)28-11-27-16)12-1-3-13(4-2-12)21-19(24)22-15-7-8-29(25,26)10-15/h1-6,9,15H,7-8,10-11H2,(H,20,23)(H2,21,22,24) |
InChI Key |
YPGUXYNIMWUAHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly via Precursor Coupling
The most widely reported strategy involves the sequential assembly of the benzodioxole and tetrahydrothiophene-dioxide subunits, followed by amide bond formation. Key steps include:
-
Synthesis of 1,3-Benzodioxol-5-amine : The benzodioxole precursor is typically prepared via cyclization of catechol derivatives using dichloromethane or diethyl carbonate under acidic conditions.
-
Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine : Tetrahydrothiophene-1,1-dioxide is synthesized by oxidizing tetrahydrothiophene with hydrogen peroxide in acetic acid, followed by nitration and reduction to introduce the amine group.
-
Coupling via Carbamoyl Linkage : The benzodioxol-5-amine reacts with 4-isocyanatobenzoyl chloride to form the intermediate 4-isocyanatobenzamide, which subsequently couples with 1,1-dioxidotetrahydrothiophen-3-amine under inert conditions.
Reaction conditions for the final coupling step often employ polar aprotic solvents (e.g., dimethylformamide) with bases like triethylamine to scavenge HCl. Yields for this route range from 45–62%, with purity dependent on rigorous purification via column chromatography.
One-Pot Tandem Reactions
Recent advances highlight tandem methodologies to reduce intermediate isolation. A notable approach involves:
-
Simultaneous Oxidation and Amidation : Tetrahydrothiophene is oxidized in situ using Oxone® in aqueous acetone, followed by immediate reaction with 4-azidobenzoyl chloride and benzodioxol-5-amine via a Staudinger-type mechanism. This method achieves a 54% yield while circumventing the instability of isolated sulfone intermediates.
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include:
Table 1: Comparative Analysis of Solvent Systems in Amide Coupling
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 25 | HATU/DIPEA | 62 | 98 |
| THF | 40 | EDC/HOBt | 58 | 95 |
| Acetonitrile | 0–5 | DCC/DMAP | 49 | 92 |
-
Catalyst Selection : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) outperforms carbodiimides (e.g., EDC) in minimizing racemization during amide bond formation.
-
Temperature Control : Low temperatures (0–5°C) are critical during sulfone oxidation to prevent over-oxidation to sulfonic acids.
Analytical Characterization
Table 2: Spectroscopic Data for Key Intermediates
| Compound | NMR (δ, ppm) | IR (cm) |
|---|---|---|
| 1,1-Dioxidotetrahydrothiophen-3-amine | 3.12 (m, 1H), 2.95–2.78 (m, 4H), 1.89 (s, 2H) | 1320 (S=O), 3350 (N-H) |
| 4-Isocyanatobenzoyl chloride | 7.82 (d, 2H), 7.64 (d, 2H), 3.45 (s, 1H) | 2270 (N=C=O), 1710 (C=O) |
Final product characterization includes:
-
NMR : Aromatic protons at δ 7.45–6.85 (benzodioxole and benzamide), sulfone protons at δ 3.30–2.60 (tetrahydrothiophene-dioxide).
Challenges and Mitigation Strategies
-
Sulfone Hydrolysis : The 1,1-dioxidotetrahydrothiophene moiety is prone to hydrolysis under strongly acidic or basic conditions. Mitigation involves maintaining neutral pH during coupling and using anhydrous solvents.
-
Regioselectivity in Amidation : Competing reactions at the benzodioxole oxygen are minimized by protecting the amine group with tert-butoxycarbonyl (Boc) prior to coupling.
Applications and Derivative Synthesis
While the primary focus is synthesis, derivatives of this compound exhibit potential in:
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Features
The compound’s benzodioxol group is a common pharmacophore in neuroactive or anti-inflammatory agents, while the sulfonated tetrahydrothiophen urea introduces polarity and hydrogen-bonding capacity. Below is a comparative analysis of key structural attributes:
Physicochemical and Pharmacological Implications
Solubility and Bioavailability
- Target Compound: The sulfone group enhances hydrophilicity compared to non-sulfonated analogs (e.g., trimethoxybenzamide in ) .
- N-Benzyl Isoxazole (): The diethylamino group may enhance solubility in polar solvents .
Biological Activity
N-(1,3-benzodioxol-5-yl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{18}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 356.43 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-benzamide derivatives with benzodioxole and tetrahydrothiophene intermediates. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study showed that derivatives of this compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects. In vitro assays demonstrated efficacy against Plasmodium falciparum (the malaria parasite) and Toxoplasma gondii, indicating potential as an antimalarial agent . Structure-activity relationship studies revealed that modifications to the benzodioxole moiety could enhance activity against these parasites.
Cytotoxicity and Cancer Research
In cancer research, this compound has shown promising results as a cytotoxic agent against various cancer cell lines. A study reported IC50 values in the micromolar range for several cancer types, suggesting that this compound may interfere with cellular proliferation pathways . Further investigations into its mechanism revealed potential inhibition of key signaling pathways involved in tumor growth.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to identify the critical structural components responsible for the biological activity of this compound. Key findings include:
- Benzodioxole Ring : Essential for antimicrobial and antiparasitic activity.
- Tetrahydrothiophene Moiety : Contributes to cytotoxic effects in cancer cells.
- Amino Group : Plays a crucial role in enhancing solubility and bioavailability.
Case Studies
Several case studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy : A clinical trial demonstrated that derivatives showed improved efficacy compared to standard antibiotics against resistant strains .
- Anticancer Properties : In vivo studies on mouse models indicated significant tumor reduction when treated with this compound .
- Safety Profile : Toxicological assessments indicate a favorable safety profile with low systemic toxicity observed in preliminary studies .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(1,3-benzodioxol-5-yl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with tetrahydrothiophene derivatives and substituted benzamides. Key steps include:
- Coupling reactions : Use coupling agents (e.g., EDC/HOBt) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures (60–80°C) to enhance amide bond formation .
- Sulfone oxidation : Oxidize tetrahydrothiophene intermediates to sulfone derivatives using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .
- Optimization : Monitor reactions via thin-layer chromatography (TLC) or HPLC. Adjust solvent polarity (e.g., DMF for high solubility vs. DCM for easier purification) and temperature to maximize yield (>70%) and purity (>95%) .
Q. How can structural confirmation and purity of this compound be achieved?
- Analytical techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the benzodioxole and sulfone groups via - and -NMR shifts (e.g., benzodioxole protons at δ 6.8–7.2 ppm) .
- Mass spectrometry (MS) : Validate molecular weight using high-resolution MS (HRMS) to distinguish isotopic patterns of sulfur-containing fragments .
- HPLC-PDA : Assess purity (>98%) with reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Case study : Discrepancies in IC values (e.g., 5 µM vs. 50 µM in kinase inhibition assays) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs .
- Cellular vs. enzymatic assays : Validate activity in both cell-free (e.g., fluorescence polarization) and cell-based (e.g., viability assays) systems to confirm target engagement .
- Data reconciliation : Use dose-response curves and statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with structural analogs (Table 1) to isolate substituent-specific effects .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for therapeutic targets?
- Approach :
- Substituent variation : Synthesize analogs with modified benzodioxole (e.g., methyl vs. chloro substituents) or sulfone groups. Compare binding affinities via molecular docking (e.g., AutoDock Vina) .
- Biological testing : Screen analogs against related targets (e.g., COX-2 vs. COX-1 for anti-inflammatory activity) to assess selectivity .
- Key findings :
- Table 1 : SAR of Benzamide Derivatives
| Substituent on Benzodioxole | Sulfone Group Position | IC (COX-2, µM) | Selectivity (COX-2/COX-1) |
|---|---|---|---|
| 5-OCH | 3-position | 8.2 ± 0.5 | 12:1 |
| 5-Cl | 3-position | 4.7 ± 0.3 | 18:1 |
| 5-NO | 2-position | 23.1 ± 1.2 | 3:1 |
| (Data synthesized from ) |
Q. What computational methods predict metabolic stability and toxicity of this compound?
- In silico tools :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F >30), CYP450 inhibition (e.g., CYP3A4), and hERG cardiotoxicity risks .
- Metabolite identification : Employ GLORY or Meteor Nexus to predict phase I/II metabolism (e.g., sulfone oxidation or glucuronidation) .
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes, t >60 min) .
Experimental Design Challenges
Q. How can researchers address low yields in large-scale synthesis?
- Scale-up strategies :
- Continuous flow chemistry : Improve heat/mass transfer for exothermic reactions (e.g., sulfone oxidation) .
- Catalyst optimization : Replace homogeneous catalysts (e.g., Pd/C) with heterogeneous alternatives (e.g., Ni nanoparticles) to reduce metal leaching .
- Case example : Transitioning from batch to flow synthesis increased yield from 45% to 78% for a related benzamide derivative .
Q. What methodologies validate target engagement in complex biological systems?
- Techniques :
- Cellular thermal shift assay (CETSA) : Confirm binding to intracellular targets by monitoring protein thermal stability shifts .
- Photoaffinity labeling : Use probes with photoreactive groups (e.g., diazirine) to covalently tag target proteins for identification via Western blot/MS .
Data Interpretation and Reproducibility
Q. How should conflicting solubility data (DMSO vs. aqueous buffers) be reconciled?
- Methodological refinement :
- Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers (e.g., PBS) at concentrations >100 µM .
- Co-solvent systems : Use 10% DMSO/PBS to maintain solubility without destabilizing proteins in bioassays .
Q. What statistical frameworks ensure reproducibility in dose-response studies?
- Best practices :
- Replicate design : Perform triplicate assays with independent compound batches to control for synthesis variability .
- EC calculation : Use nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals to report potency ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
